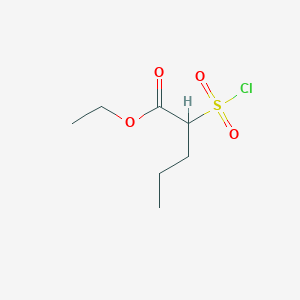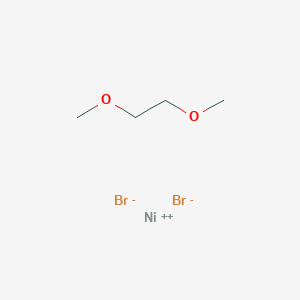
6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione is a chemical compound with the molecular formula C6H7ClN2O2. It is a derivative of uracil, a pyrimidine nucleobase, and is known for its applications in various scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione typically involves the chlorination of 1,3-dimethyluracil. One common method is the reaction of 1,3-dimethyluracil with thionyl chloride (SOCl2) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions
6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Various substituted uracil derivatives.
Oxidation Products: Oxidized forms of the compound with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with hydrogenated functional groups.
科学研究应用
6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antiviral agent due to its structural similarity to nucleobases.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleobases and interfere with nucleic acid synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also interact with enzymes involved in nucleic acid metabolism, leading to its therapeutic effects .
相似化合物的比较
Similar Compounds
6-Chloro-1,3-dimethyluracil: A closely related compound with similar chemical properties.
6-Chloro-1,3-dimethyl-2,4-dihydropyrimidine: Another derivative with comparable reactivity.
6-Chloro-1,3-dimethyl-5-nitropyrimidine: A nitro-substituted analog with distinct chemical behavior.
Uniqueness
6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its chlorine atom at the 6-position makes it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.
属性
分子式 |
C6H9ClN2O2 |
|---|---|
分子量 |
176.60 g/mol |
IUPAC 名称 |
6-chloro-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H9ClN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h4H,3H2,1-2H3 |
InChI 键 |
NUJAKSXXRLICPP-UHFFFAOYSA-N |
规范 SMILES |
CN1C(CC(=O)N(C1=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-dimethyl-N'-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine](/img/structure/B12356149.png)
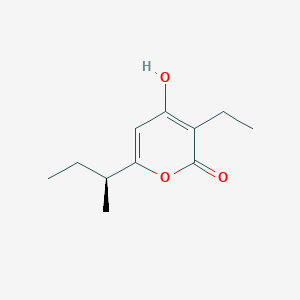
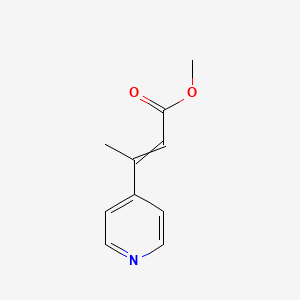
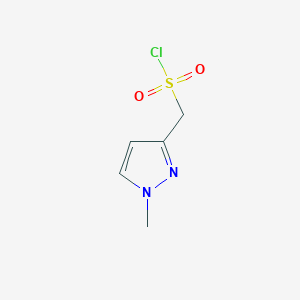
![5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356194.png)

![4-[(2-Methylphenyl)methoxy]piperidine](/img/structure/B12356208.png)
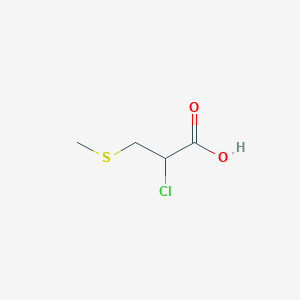
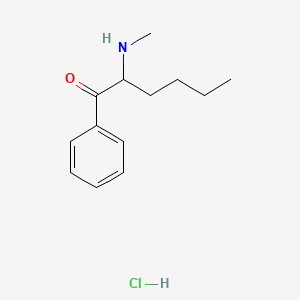
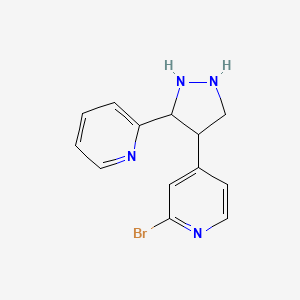
![N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12356225.png)
